N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide
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Overview
Description
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a triphenylmethyl group attached to a sulfanyl ethyl chain, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide typically involves the reaction of triphenylmethyl chloride with 2-mercaptoethylamine to form the intermediate N-(2-triphenylmethylsulfanyl)ethylamine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-Diethylaminoethyl)prop-2-enamide: Similar in structure but with a diethylamino group instead of the triphenylmethyl group.
N-(2-Cyanoethyl)prop-2-enamide: Contains a cyano group instead of the triphenylmethyl group.
N-(2-Methylthioethyl)prop-2-enamide: Features a methylthio group instead of the triphenylmethyl group
Uniqueness
N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide is unique due to the presence of the bulky triphenylmethyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
CAS No. |
402483-79-8 |
---|---|
Molecular Formula |
C24H23NOS |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2-tritylsulfanylethyl)prop-2-enamide |
InChI |
InChI=1S/C24H23NOS/c1-2-23(26)25-18-19-27-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17H,1,18-19H2,(H,25,26) |
InChI Key |
ZUAJXCBARBRTLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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